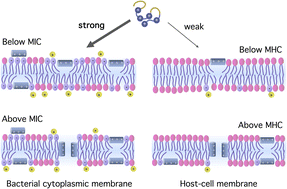Modeling selectivity of antimicrobial peptides: how it depends on the presence of host cells and cell density
RSC Advances Pub Date: 2023-11-22 DOI: 10.1039/D3RA06030F
Abstract
Antimicrobial peptides (AMPs), naturally-occurring peptide antibiotics, are known to attack bacteria selectively over the host cells. The emergence of drug-resistant bacteria has spurred much effort in utilizing optimized (more selective) AMPs as new peptide antibiotics. Cell selectivity of these peptides depends on various factors or parameters such as their binding affinity for cell membranes, peptide trapping in cells, peptide coverages on cell membranes required for membrane rupture, and cell densities. In this work, using a biophysical model of peptide selectivity, we show this dependence quantitatively especially for a mixture of bacteria and host cells. The model suggests a rather nontrivial dependence of the selectivity on the presence of host cells, cell density, and peptide trapping. In a typical biological setting, peptide trapping works in favor of host cells; the selectivity increases with increasing host-cell density but decreases with bacterial cell density. Because of the cell-density dependence of peptide activity, the selectivity can be overestimated by two or three orders of magnitude. The model also clarifies how the cell selectivity of AMPs differs from their membrane selectivity.


Recommended Literature
- [1] Stress memory for the visualization detection of complicated mechanical structures via trap structure manipulation†
- [2] Back cover
- [3] Templated photochemical synthesis of a uracil vs. thymine receptor
- [4] Gas-phase reactivity of CH3OH toward OH at interstellar temperatures (11.7–177.5 K): experimental and theoretical study†
- [5] Au-catalyzed cascade addition/cyclization/H-transfer reactions of 3-(1-alkynyl)chromones to construct 4H-Furo[3,2-c]pyrans scaffold†
- [6] Wobble pairs of the HDV ribozyme play specific roles in stabilization of active site dynamics
- [7] Hyperpolarisation through reversible interactions with parahydrogen†
- [8] Label-free offline versus online activity methods for nucleoside diphosphate kinase b using high performance liquid chromatography
- [9] Unprecedented optically induced long-lived intramolecular electron transfer in cobalt–dioxolene complexes†
- [10] Photochemical dynamics of E-iPr-furylfulgide†

Journal Name:RSC Advances
Research Products
-
CAS no.: 13650-70-9
-
CAS no.: 108561-00-8
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8









